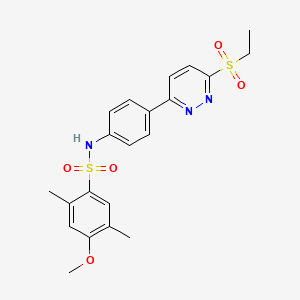

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound. It contains a pyridazin-3-yl group, which is a type of heterocycle that contains two adjacent nitrogen atoms . This group is often found in compounds with a wide range of pharmacological activities .

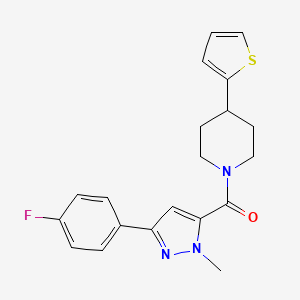

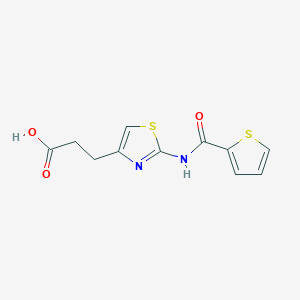

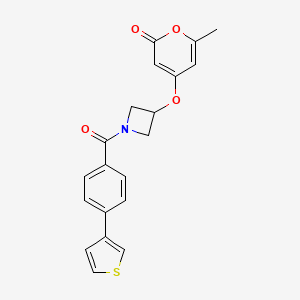

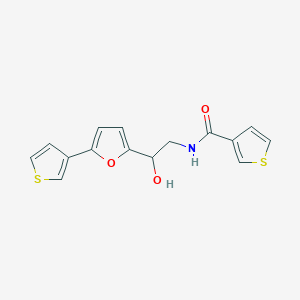

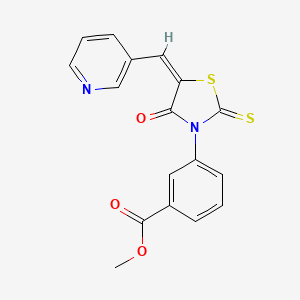

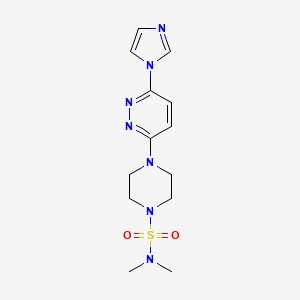

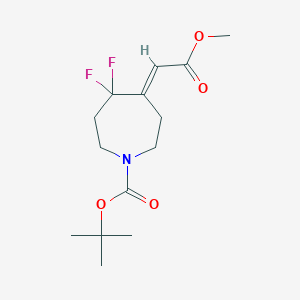

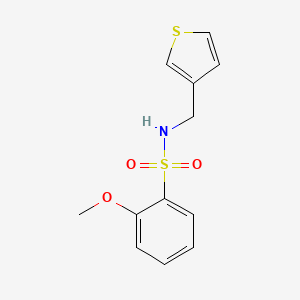

Molecular Structure Analysis

The molecular structure of this compound would include a pyridazin-3-yl group, an ethylsulfonyl group, a phenyl group, a methoxy group, and a benzenesulfonamide group.Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, similar compounds with a pyridazin-3-yl group have been shown to undergo a variety of chemical reactions .Scientific Research Applications

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has demonstrated antimicrobial properties. Researchers have explored its potential as an agent against bacteria, fungi, and other microorganisms. Investigating its mechanism of action and specific targets could lead to novel antimicrobial therapies .

- Platelet aggregation plays a crucial role in clot formation. Some derivatives of this compound have been evaluated for their ability to inhibit calcium ion influx, which is essential for platelet activation. Understanding its mechanism of action could contribute to the development of antiplatelet agents .

- Certain derivatives of this compound have been evaluated as vasodilators and adrenoceptor antagonists. Their antihypertensive activity suggests a potential role in managing high blood pressure .

- Beyond human health, this compound has relevance in agriculture. Some pyridazinone derivatives are used as agrochemicals. Understanding their impact on pests, plant health, and crop yield is essential for sustainable agriculture .

Antimicrobial Activity

Antiplatelet Activity

Antihypertensive Effects

Agrochemical Applications

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Pyridazine and pyridazinone derivatives, which are structurally similar to this compound, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It is known that pyridazine and pyridazinone derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound likely interacts with its targets in a similar manner, leading to these effects.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

The compound’s versatile properties make it valuable for various applications, including drug development and material synthesis. These properties may impact the compound’s bioavailability.

Result of Action

Similar compounds have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-5-30(25,26)21-11-10-18(22-23-21)16-6-8-17(9-7-16)24-31(27,28)20-13-14(2)19(29-4)12-15(20)3/h6-13,24H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWELWBXASGAKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)

![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)